2-(4-Fluoro-3-methoxyphenyl)-5-methyl-1H-imidazole
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Overview
Description
2-(4-Fluoro-3-methoxyphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a fluoro and methoxy substituent on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde and 2-methylimidazole.
Condensation Reaction: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde reacts with the amino group of 2-methylimidazole under acidic or basic conditions to form the imidazole ring.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Using catalysts to accelerate the reaction.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)-5-methyl-1H-imidazole has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole: Lacks the methyl group at the 5-position.
2-(4-Fluoro-3-methoxyphenyl)-5-ethyl-1H-imidazole: Contains an ethyl group instead of a methyl group.
2-(4-Fluoro-3-methoxyphenyl)-5-phenyl-1H-imidazole: Features a phenyl group at the 5-position.
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)-5-methyl-1H-imidazole is unique due to the specific combination of fluoro, methoxy, and methyl substituents
Properties
Molecular Formula |
C11H11FN2O |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C11H11FN2O/c1-7-6-13-11(14-7)8-3-4-9(12)10(5-8)15-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
DIXRSIHEJRVKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC(=C(C=C2)F)OC |
Origin of Product |
United States |
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